molecular formula C15H18N8OS B7032531 N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine

N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B7032531
M. Wt: 358.4 g/mol
InChI Key: QCCBGAGVQNPVKD-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8OS/c1-21(2)14-16-5-3-12(17-14)22-6-8-23(9-7-22)15-19-18-13(25-15)11-4-10-24-20-11/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCBGAGVQNPVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(S3)C4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling. Common reagents used in these reactions include bromine, acetic acid, and chloroform .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and producing a desired effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic amines and piperazine derivatives, such as:

Uniqueness

What sets N,N-dimethyl-4-[4-[5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]pyrimidin-2-amine apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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